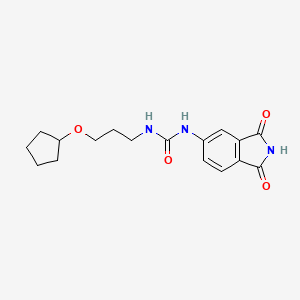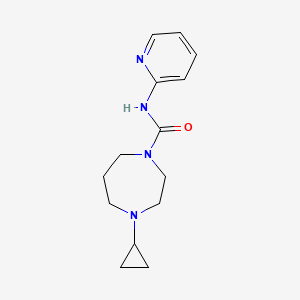
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has shown potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.
作用机制
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in the regulation of gene expression, and their acetylation status affects the accessibility of DNA to transcription factors. By inhibiting HDAC enzymes, N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide increases the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
实验室实验的优点和局限性
One advantage of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been shown to have a low toxicity profile, with few side effects reported in preclinical studies. One limitation of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is its relatively low potency compared to other HDAC inhibitors. Another limitation is the potential for off-target effects, which may affect the expression of non-cancer-related genes.
未来方向
Future research on N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could focus on its potential as a combination therapy with other anticancer agents. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide could also be studied for its effects on the immune system, as HDAC inhibitors have been shown to modulate immune responses. Further studies could also investigate the potential of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is a promising anticancer agent that works by inhibiting HDAC enzymes. Its specificity and low toxicity profile make it an attractive candidate for further research. While there are limitations to its use, the potential for combination therapies and its effects on the immune system make it an exciting area of study for future research.
合成方法
The synthesis of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide involves the reaction of 4-methylsulfonylphenylhydrazine with 3-phenylpyrrolidine-1-carboxylic acid, followed by acylation with acetic anhydride. The final product is obtained by recrystallization from ethyl acetate. The yield of N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide is approximately 50%.
科学研究应用
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, lung cancer, and prostate cancer. N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide has also been found to inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26(24,25)17-9-7-16(8-10-17)20-18(22)19(23)21-12-11-15(13-21)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUDDCDZQPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylsulfonylphenyl)-2-oxo-2-(3-phenylpyrrolidin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Benzylpiperidin-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7535590.png)
![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)
![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
